3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCUFBSCCWGIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1h Pyrrolo 3,2 C Pyridin 6 Ol and Analogues
Strategic Approaches to the Pyrrolo[3,2-c]pyridine Ring System Construction
The formation of the foundational 1H-pyrrolo[3,2-c]pyridine skeleton is a critical step in the synthesis of the target molecule. This bicyclic system, an isomer of azaindole, can be constructed through various strategic approaches, including annulation reactions and metal-catalyzed cyclizations.
Annulation Reactions for Bicyclic Core Formation
Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for synthesizing fused heterocyclic systems like pyrrolo[3,2-c]pyridine. These reactions often involve the formation of multiple carbon-carbon and carbon-heteroatom bonds in a single synthetic operation.
One notable method is a synergetic copper/zinc-catalyzed one-step annulation reaction. This approach utilizes 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes to produce 1H-pyrrolo[3,2-c]quinoline-2,4-diamine derivatives in moderate to good yields via a double cyclization pathway rsc.org. Another versatile strategy involves [3+2]-annulation reactions, which are widely used for creating five-membered nitrogen heterocycles. chim.it For instance, the reaction of enamines with α-bromonitroalkenes proceeds through a cyclization/double elimination sequence to afford pyrroles, a reaction that can be adapted for fused systems. chim.it
Furthermore, advanced techniques such as rhodium(III)-catalyzed double C–H annulation of 3-(acetylamino)coumarins with internal arylacetylenes have been developed to produce complex pentacyclic pyrrolocoumarin systems, demonstrating the power of C-H activation in forming fused rings. nii.ac.jp
Metal-Catalyzed Cyclization and Coupling Protocols
Metal catalysis provides efficient and selective pathways for the construction of the pyrrolo[3,2-c]pyridine core. A variety of transition metals, including palladium, copper, and rhodium, are employed to facilitate key bond-forming steps. rsc.orgacsgcipr.org
A specific and relevant synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate begins with commercially available 2-bromo-5-methylpyridine (B20793). nih.govsemanticscholar.org This starting material is first oxidized to the corresponding N-oxide, which is then nitrated. The resulting 2-bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal to form a key enamine intermediate. The final bicyclic core is constructed through a reductive cyclization of this intermediate using iron powder in acetic acid, which simultaneously reduces the nitro group and facilitates the formation of the pyrrole (B145914) ring. nih.gov
Table 1: Key Metal-Catalyzed Reactions in Pyrrolo[3,2-c]pyridine Synthesis
| Reaction Type | Metal Catalyst(s) | Key Transformation | Reference |
|---|---|---|---|
| Reductive Cyclization | Iron (Fe) | Formation of pyrrole ring from a nitro-enamine precursor | nih.gov |
| Annulation | Copper (Cu) / Zinc (Zn) | Double cyclization to form the fused ring system | rsc.org |
| C-H Annulation | Rhodium (Rh) | Double C-H activation to build fused heterocyclic cores | nii.ac.jp |
| Cross-Coupling | Palladium (Pd) / Copper (Cu) | Derivatization of the core at various positions | nih.govsemanticscholar.org |
Regioselective Installation of the Bromo Substituent at the C3 Position
Introducing a bromine atom specifically at the C3 position of the pyrrolo[3,2-c]pyridine ring is crucial for the synthesis of the target compound. This can be achieved either by direct halogenation of the pre-formed bicyclic system or by incorporating the bromine atom into a precursor before the final ring-closing step.
Direct Bromination Techniques
Direct electrophilic aromatic substitution on the pyrrolo[3,2-c]pyridine core is a common method for installing the C3-bromo substituent. The pyrrole moiety of the bicyclic system is electron-rich and thus highly susceptible to electrophilic attack. askfilo.comwikipedia.org Halogenation typically occurs preferentially at the C2 or C3 positions. wikipedia.org
Due to the high reactivity of the pyrrole ring, mild brominating agents and controlled reaction conditions are often necessary to achieve mono-substitution and prevent the formation of poly-brominated byproducts. quimicaorganica.orgyoutube.com Common reagents for this transformation include N-bromosuccinimide (NBS) or elemental bromine (Br₂) in an appropriate solvent at low temperatures. wikipedia.org In analogous heterocyclic systems like pyrrolo[1,2-a]quinoxalines, high regioselectivity for the C3 position has been achieved using such methods. nih.gov
Halogenation of Precursor Intermediates
An alternative strategy involves the halogenation of a precursor molecule before the formation of the pyrrole ring. This approach can offer excellent control over the position of the halogen. One such method is the use of α-bromonitroalkenes in [3+2] annulation reactions with enamines. chim.it In this process, the brominated building block is used to construct the pyrrole ring itself, ensuring the bromine atom is incorporated at the desired position in the final heterocyclic product. chim.it This strategy avoids potential issues with regioselectivity that can arise during the direct halogenation of the fused bicyclic system.
Introduction of the Hydroxyl Group at the C6 Position
The final step in the synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol is the introduction of the hydroxyl group at the C6 position of the pyridine (B92270) ring. A common and effective strategy is the conversion of a C6-halo substituent, such as a bromo group, into a hydroxyl group. The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine provides a key intermediate for this transformation. nih.gov
The conversion of (hetero)aryl halides to phenols can be accomplished using transition metal-catalyzed C-O cross-coupling reactions. rsc.orgacs.org Both palladium and copper-based catalytic systems are effective for this purpose.
Palladium-catalyzed hydroxylation involves the coupling of the aryl bromide with a hydroxide source, such as potassium hydroxide (KOH), cesium hydroxide (CsOH), or boric acid (B(OH)₃). acs.orgchemistryviews.org These reactions are typically performed in the presence of a palladium precatalyst and a specialized phosphine ligand, such as t-BuBrettPhos. acs.orgchemistryviews.org
Copper-catalyzed hydroxylation offers a more cost-effective alternative. organic-chemistry.orgnovartis.com Catalytic amounts of a copper salt, such as Cu(acac)₂, in combination with a suitable ligand, can efficiently promote the hydroxylation of (hetero)aryl bromides. organic-chemistry.org These reactions often proceed under mild conditions, with the hydroxylation of aryl bromides occurring at temperatures around 80°C. organic-chemistry.orgnovartis.com
Table 2: Comparison of Catalytic Systems for C6-Hydroxylation
| Catalytic System | Metal | Typical Hydroxide Source | Key Features | References |
|---|---|---|---|---|
| Buchwald-Hartwig Type | Palladium (Pd) | KOH, CsOH, B(OH)₃ | High efficiency, broad functional group tolerance | rsc.orgacs.orgchemistryviews.org |
| Ullmann Type | Copper (Cu) | LiOH, KOH | Cost-effective, mild conditions for bromides | organic-chemistry.orgnovartis.com |
Conversion Strategies from Halogenated Precursors
The synthesis of the pyrrolo[3,2-c]pyridine core often originates from appropriately substituted and halogenated pyridine precursors. A common strategy involves the construction of the pyrrole ring onto the pyridine moiety. For instance, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key analogue and potential precursor, can be achieved from a halogenated nitropyridine derivative. nih.gov
One documented pathway begins with (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. This starting material already contains the necessary bromine substituent. The key transformation is a reductive cyclization step. By treating the precursor with iron powder in acetic acid at an elevated temperature (e.g., 100 °C), the nitro group is reduced, which facilitates the cyclization to form the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This method highlights a direct conversion from a highly functionalized, halogenated pyridine to the desired bicyclic system. The halogen atom, being relatively stable under these reductive conditions, is carried through the reaction, making it available for subsequent functionalization if needed.
Table 1: Example of Reductive Cyclization for Pyrrolopyridine Formation
| Starting Material | Reagents | Conditions | Product |
|---|
Protection and Deprotection Schemes for Phenolic Moieties
When synthesizing molecules like this compound, which contains a reactive phenolic hydroxyl group, the use of protecting groups is a crucial aspect of the synthetic strategy. researchgate.netcem.com The hydroxyl group must often be masked to prevent unwanted side reactions during subsequent synthetic steps, such as lithiation, coupling reactions, or the introduction of other functional groups.
The choice of a protecting group is critical and depends on its stability to the reaction conditions planned for the rest of the synthesis and the ease of its removal without affecting other parts of the molecule. For phenolic moieties, several protecting groups are commonly employed.
Common Protecting Groups for Phenols:
Ethers: Methyl, benzyl (B1604629) (Bn), and methoxymethyl (MOM) ethers are frequently used. Benzyl ethers are particularly useful as they can be removed under neutral conditions via hydrogenolysis.
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are robust and can be cleaved selectively using fluoride ion sources (e.g., TBAF).
Esters: Acetyl or pivaloyl esters can protect the hydroxyl group, although they are more labile to basic conditions than ethers.
Table 2: Selected Protection and Deprotection Schemes for Phenolic Hydroxyl Groups
| Protecting Group | Protection Reagent | Deprotection Conditions |
|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) |
| Methoxymethyl (MOM) | Methoxymethyl chloride (MOMCl), Base | Acid (e.g., HCl) |
Advanced Synthetic Methodologies and Yield Optimization
To improve the efficiency of synthesizing complex molecules like this compound, researchers are increasingly turning to advanced methodologies that can enhance reaction rates, increase yields, and simplify purification processes.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.govsemanticscholar.org By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times—from hours to mere minutes. cem.comresearchgate.net
In the synthesis of pyrrolo[3,2-c]pyridine analogues, microwave reactors have been successfully employed. For example, in a coupling reaction to attach a 3,4,5-trimethoxyphenyl group to the nitrogen of 6-bromo-1H-pyrrolo[3,2-c]pyridine, the use of microwave irradiation at 85 °C completed the reaction in just 30 minutes. nih.gov Conventional heating methods for similar coupling reactions would typically require several hours. This acceleration can lead to higher throughput and can also minimize the formation of degradation byproducts that may occur during prolonged heating. semanticscholar.org The efficiency and speed of microwave-assisted synthesis make it a highly attractive method for optimizing synthetic routes. nih.govamanote.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Heating for a Representative Coupling Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | 30 minutes nih.gov |
| Heating Method | External heating (oil bath) | Direct dielectric heating |
| Temperature Control | Slower, potential for hotspots | Precise and rapid |
| Typical Yields | Variable | Often higher due to reduced side reactions |
| Energy Efficiency | Lower | Higher |
Green Chemistry Principles in Pyrrolopyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve safety. rasayanjournal.co.inrsc.org These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. acs.org
Key green chemistry principles applicable to pyrrolopyridine synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. Many cross-coupling reactions used in pyrrolopyridine synthesis rely on palladium catalysts, which are used in small amounts.
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. rasayanjournal.co.inrsc.org
Reduction of Derivatives: Minimizing the use of protecting groups (blocking groups, protection/deprotection) can reduce the number of synthetic steps, thereby saving reagents and preventing waste generation. acs.org
By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and efficient. researchgate.net
Scalability Considerations for Research Applications
Transitioning a synthetic route from a small-scale laboratory preparation to a larger, multi-gram scale for extensive research applications presents several challenges. For a multi-step synthesis of a molecule like this compound, scalability requires careful consideration of several factors:
Cost and Availability of Starting Materials: The cost of specialized halogenated pyridine precursors and reagents can become prohibitive at a larger scale.
Reaction Conditions: Conditions that are manageable in the lab, such as reactions at very high temperatures or requiring specialized equipment like a microwave reactor, may be difficult to implement on a larger scale.
Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and costly for large quantities of material. Developing scalable purification methods, such as crystallization or extraction, is crucial.
Safety: The risks associated with hazardous reagents and exothermic reactions increase significantly with scale. A thorough safety assessment is required.
For research applications where tens to hundreds of milligrams of the final compound are needed, a well-optimized laboratory-scale synthesis may be sufficient. However, if gram-scale quantities are required for more extensive biological evaluations, each of these scalability factors must be carefully addressed to ensure a feasible and cost-effective production process.
Chemical Reactivity and Derivatization Strategies of 3 Bromo 1h Pyrrolo 3,2 C Pyridin 6 Ol
Transformations Involving the C3 Bromo Substituent
The carbon-bromine bond at the C3 position is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromo substituent at the C3 position of the pyrrolopyridine core is well-suited for such transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C3 position and various aryl or heteroaryl groups by coupling with an appropriate boronic acid or boronate ester. While direct examples on 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol are not extensively documented in readily available literature, studies on closely related scaffolds, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, provide valuable insights. nih.govsemanticscholar.org For instance, the Suzuki cross-coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst with K₂CO₃ as the base in a 1,4-dioxane/H₂O solvent system under microwave irradiation. nih.govsemanticscholar.org This suggests that the 3-bromo analogue would react under similar conditions, although the electronic effects of the C6-hydroxyl group might influence reactivity. The reaction is generally tolerant of a wide range of functional groups on the coupling partner. nih.gov For other challenging bromo-heterocycles, catalyst systems like XPhosPdG2/XPhos have been employed to prevent side reactions like debromination. nih.govrsc.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C3-bromo position with terminal alkynes, introducing an alkynyl moiety. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(CF₃COO)₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. mdpi.comsoton.ac.ukscirp.org Studies on 2-amino-3-bromopyridines have shown efficient Sonogashira coupling with various terminal alkynes under these conditions. scirp.org The reaction can often be carried out under mild, even room temperature, conditions and demonstrates good functional group tolerance, including unprotected hydroxyl groups on the coupling partners. soton.ac.uknih.gov This method provides a direct route to 3-alkynyl-1H-pyrrolo[3,2-c]pyridin-6-ol derivatives, which are valuable intermediates for further synthetic elaborations. researchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Related Bromo-Heterocycles
| Entry | Bromo-Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 °C, MW, 26 min | 6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 | nih.govsemanticscholar.org |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane | 150 °C, MW, 40 min | 3-(p-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 86 | nih.gov |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 °C, 3 h | 2-Amino-3-(phenylethynyl)pyridine | 98 | scirp.org |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT, 16 h | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | N/A | soton.ac.uk |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) on the 3-bromo-azaindole scaffold is generally challenging. The pyrrole (B145914) ring is electron-rich, which disfavors nucleophilic attack. Such reactions typically require strong activation by electron-withdrawing groups on the aromatic ring, which are absent in the parent compound this compound. Consequently, direct displacement of the C3-bromo substituent by common nucleophiles under standard SₙAr conditions is not a readily employed synthetic strategy for this class of compounds. Alternative methods, such as palladium-catalyzed C-N or C-O coupling reactions (e.g., Buchwald-Hartwig amination), are generally preferred for introducing nitrogen or oxygen nucleophiles at this position.
Reactivity of the C6 Hydroxyl Group
The C6-hydroxyl group behaves as a typical pyridinol, possessing both nucleophilic and acidic character, which allows for various functionalization reactions.
Etherification and Esterification Reactions
The hydroxyl group at the C6 position can be readily converted into ethers or esters.
Etherification: O-alkylation to form ethers can be achieved under standard Williamson ether synthesis conditions, typically involving deprotonation of the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide. The reactivity is analogous to that of other hydroxypyridines, where O-alkylation is a common transformation. scirp.orgscirp.org This allows for the introduction of a wide variety of alkyl and benzyl (B1604629) groups, modifying the steric and electronic properties of the molecule.
Esterification: The C6-hydroxyl group can be acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine). This reaction provides a straightforward method for introducing acyl moieties, which can serve as protecting groups or as functional handles for further chemistry.
Site-Selective Oxidation Reactions
The electron-rich nature of the azaindole core makes it susceptible to oxidation. Studies on related 5- and 6-azaindole (B1212597) systems have demonstrated that oxidation can lead to interesting molecular transformations, with the reaction outcome being highly dependent on the solvent used. rsc.org For example, oxidation of hydroxymethoxyazaindoles with reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) in an acetonitrile-water mixture can lead to the formation of trioxopyrrolopyridines. rsc.org However, when the same reaction is performed in an acetonitrile-methanol mixture, functionalization of the pyrrole ring, such as the introduction of a methoxycarbonyl group, can occur. rsc.org These findings suggest that the oxidation of this compound could provide access to highly functionalized and potentially complex derivatives, depending on the chosen reaction conditions.
Functionalization at the Pyrrole Nitrogen (N1-H)
The pyrrole nitrogen (N1-H) of the azaindole scaffold is a key site for derivatization. It can be readily deprotonated by a base to form an anion, which can then react with various electrophiles.
N-alkylation or N-arylation can significantly impact the biological activity and physicochemical properties of the molecule. For example, the N-arylation of the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine has been accomplished using 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine, demonstrating the feasibility of introducing aryl groups at this position. nih.gov N-alkylation can typically be achieved using a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. beilstein-journals.org The choice of base and solvent can be critical for achieving regioselectivity, as competition between N1 and other potential reaction sites can occur. Such modifications are crucial for exploring structure-activity relationships in drug discovery programs.
N-Alkylation and N-Acylation Reactions
There is no available literature describing the N-alkylation or N-acylation of This compound .
N-Arylation and Related Transformations
No studies have been published on the N-arylation of This compound . While N-arylation of the related 6-bromo-1H-pyrrolo[3,2-c]pyridine has been documented, the presence of the 3-bromo and 6-hydroxy substituents on the target compound would necessitate a dedicated investigation to determine the feasibility and outcome of such reactions. nih.gov
Electrophilic and Nucleophilic Functionalization at Other Positions
Directed Metalation Strategies for Ring Functionalization
There is no information available regarding the use of directed metalation strategies for the functionalization of the This compound ring system.
Functional Group Interconversions
No specific examples of functional group interconversions on This compound have been reported in the scientific literature.
Advanced Structural Investigations and Conformational Analysis
Spectroscopic Characterization for Mechanistic Insights (beyond basic identification)
Spectroscopy offers a powerful lens to view the intricate electronic and vibrational landscape of a molecule, revealing details about its behavior in different environments.
While standard 1D NMR (¹H and ¹³C) is fundamental for structural confirmation, advanced high-resolution NMR techniques can provide deeper insights into the dynamic processes of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol.
Dynamic Processes: The presence of labile protons in the hydroxyl (-OH) and pyrrole (B145914) N-H groups makes this molecule an interesting candidate for dynamic NMR (DNMR) studies. libretexts.orgyoutube.com Techniques like temperature-dependent NMR and exchange spectroscopy (EXSY) could be employed to study the kinetics of proton exchange. libretexts.orgfu-berlin.de At room temperature, the signals for the -OH and N-H protons are often broadened due to rapid exchange with each other or with trace amounts of water in the solvent. libretexts.org By lowering the temperature, this exchange can be slowed, leading to sharper, well-defined signals and allowing for the observation of coupling between these protons and adjacent nuclei. youtube.com Furthermore, H/D exchange experiments, where the sample is treated with D₂O, would lead to the disappearance of these signals, confirming their assignment. libretexts.org
Stereochemistry and Conformation: 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex heterocyclic systems. nih.govresearchgate.netyoutube.com For this compound, these experiments would confirm the connectivity within the fused ring system. For instance, HMBC correlations would show long-range couplings between the protons and carbons of the pyridine (B92270) and pyrrole rings, solidifying the structural assignment. While this molecule is planar and achiral, these techniques are foundational for confirming the regiochemistry of the bromo and hydroxyl substituents.
Expected NMR Data: Based on data from related pyrrolopyridine and hydroxypyridine compounds, a hypothetical set of NMR data can be proposed.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Notes |
| H1 (N-H) | 10.0 - 12.0 (broad) | - | Expected to be downfield and broad due to hydrogen bonding and exchange. |
| C2 | - | ~125 | Influenced by the adjacent pyrrole nitrogen. |
| C3 | - | ~95 | Shielded by the bromine atom (heavy atom effect). |
| H4 | 7.0 - 7.5 | ~115 | Aromatic proton on the pyridine ring. |
| C4a | - | ~140 | Bridgehead carbon. |
| C5 | - | ~120 | Aromatic carbon in the pyridine ring. |
| C6 (-OH) | - | ~155 | Downfield shift due to the electronegative oxygen. |
| H7 | 6.5 - 7.0 | ~100 | Aromatic proton on the pyrrole ring. |
| C7a | - | ~135 | Bridgehead carbon. |
| O-H | 9.0 - 11.0 (broad) | - | Chemical shift is highly dependent on solvent and concentration. |
Note: These are estimated values and would vary based on the solvent and experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's functional groups and their interactions. nih.govconferenceworld.in For this compound, these techniques would be particularly useful for studying hydrogen bonding.
FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic bands from the O-H and N-H stretching vibrations. In a non-polar solvent or at low concentrations, a sharp band for the free O-H stretch would be expected around 3600 cm⁻¹. acs.org However, due to strong intermolecular hydrogen bonding in the solid state or in concentrated solutions, this band would likely appear as a broad absorption at a lower frequency, typically in the 3400-3200 cm⁻¹ range. Similarly, the N-H stretching vibration of the pyrrole ring would appear in the 3500-3300 cm⁻¹ region, also broadened by hydrogen bonding. conferenceworld.in The C=O stretching vibration of the pyridone tautomer (see section 4.3) would be a strong indicator of its presence, typically appearing in the 1650-1680 cm⁻¹ region. rsc.org
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |
| O-H Stretch (H-bonded) | 3400 - 3200 | FT-IR | Broad band, indicative of strong intermolecular interactions. |
| N-H Stretch (H-bonded) | 3500 - 3300 | FT-IR | Broad band from the pyrrole ring N-H. |
| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, Raman | Characteristic of protons on the heterocyclic rings. |
| C=O Stretch (Pyridone form) | 1680 - 1650 | FT-IR | Strong absorption, key for identifying the keto tautomer. |
| C=C, C=N Ring Stretches | 1600 - 1400 | FT-IR, Raman | Multiple bands corresponding to the aromatic system. |
| C-Br Stretch | 600 - 500 | Raman | Typically a strong and sharp band. |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its solid-state conformation and packing. rsc.orgnih.govnih.gov
Molecular Conformation: The fused pyrrolopyridine ring system is expected to be essentially planar. The bromine and hydroxyl substituents would lie in this plane.
Intermolecular Interactions: The most significant feature of the crystal packing would be an extensive network of hydrogen bonds. nih.govacs.orgnih.gov The hydroxyl group (-OH) and the pyrrole N-H group are both excellent hydrogen bond donors, while the pyridine nitrogen and the hydroxyl oxygen are potential acceptors. It is highly probable that these groups would participate in forming hydrogen-bonded chains or sheets, leading to a stable, tightly packed crystal lattice. acs.org For example, N-H···N or O-H···N hydrogen bonds between molecules are common in such heterocyclic systems. nih.gov If the molecule crystallizes in its pyridone tautomeric form, the N-H group and the C=O group would form strong N-H···O=C hydrogen-bonded dimers or chains, a very common and stabilizing motif in pyridones. nih.govacs.org
Tautomeric Equilibrium Studies of the Pyrrolo[3,2-c]pyridin-6-ol System
The 6-hydroxy-1H-pyrrolo[3,2-c]pyridine core of the molecule can exist in two tautomeric forms: the hydroxy (enol) form (this compound) and the pyridone (keto) form (3-Bromo-1,7-dihydro-pyrrolo[3,2-c]pyridin-6-one). nih.govchemtube3d.com The position of this equilibrium is a critical aspect of the molecule's chemistry and is influenced by factors such as solvent polarity, pH, and temperature. nih.govnih.govorganicchemistrytutor.compressbooks.pub
The Tautomers:
Hydroxy Form: Aromatic, with a hydroxyl group on the pyridine ring.
Pyridone Form: Contains a carbonyl group (C=O) and an N-H bond within the pyridine ring, which may disrupt the aromaticity of that ring but can be stabilized by amide-like resonance. youtube.com
Factors Influencing Equilibrium:
Solvent Effects: In non-polar solvents, the hydroxy form is often more stable for simple hydroxypyridines. However, in polar or protic solvents, the pyridone form is typically favored due to its greater polarity and ability to form strong hydrogen bonds. nih.gov For this compound, it is likely that the pyridone tautomer would predominate in polar solvents like water or DMSO. nih.govnih.gov
Electronic Effects: The electronic nature of other substituents on the ring system can influence the equilibrium. rsc.org The bromine atom at the 3-position is an electron-withdrawing group, which could have a subtle effect on the relative stabilities of the two tautomers.
Solid State: In the solid state, pyridone forms are generally more stable due to their ability to form highly stable hydrogen-bonded dimers. nih.gov It is therefore highly probable that this compound exists as the pyridone tautomer in its crystalline form.
Spectroscopic techniques would be key to studying this equilibrium. In NMR, the chemical shifts of the ring protons would differ significantly between the two forms. In vibrational spectroscopy, the presence of a strong C=O stretch in the IR or Raman spectrum would be definitive evidence for the pyridone form. rsc.org
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Predictions using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol, DFT calculations would be instrumental in understanding its fundamental electronic properties. These calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate electron density maps, revealing the distribution of electrons across the molecule. This information helps identify nucleophilic and electrophilic sites, thereby predicting how the molecule might interact with other reagents or biological targets. Studies on related complex heterocyclic systems have successfully used DFT to correlate electronic properties with observed optical and electrochemical behaviors. mdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
Note: The values in this table are hypothetical examples to illustrate the data obtained from DFT calculations and are not based on published experimental results for this specific compound.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is critical to its biological function. Conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers (isomers that can be interconverted by rotation around single bonds) and the energy barriers between them.
Computational methods can systematically rotate the flexible bonds of the molecule, such as the bond connected to the hydroxyl (-OH) group, to calculate the energy of each resulting conformation. This process generates an energy landscape, where energy minima correspond to stable or metastable conformers. Research on similar heterocyclic ring systems has employed these methods to determine ring conformations (e.g., half-chair or envelope) and puckering parameters, which define the precise shape of the non-aromatic portions of the molecule. researchgate.net Understanding the preferred conformation is essential for predicting how the molecule will fit into a biological receptor's binding site.
Molecular Docking Studies for Hypothesized Target Interactions (in silico only)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Given that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin at the colchicine-binding site, a hypothesized target for this compound could be tubulin. semanticscholar.orgnih.govresearchgate.net
An in silico docking study would place the this compound molecule into the crystal structure of the colchicine-binding site of tubulin (PDB ID, e.g., 1SA0). The simulation would calculate the binding affinity (docking score) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, the hydroxyl group at position 6 and the pyrrole (B145914) N-H could act as hydrogen bond donors, while the pyridine (B92270) nitrogen could act as an acceptor, potentially forming bonds with amino acid residues like Thrα179 and Asnβ349, which are noted as important in the binding of other inhibitors. semanticscholar.orgresearchgate.net
Table 2: Example of a Hypothesized Molecular Docking Result with Tubulin
| Parameter | Result | Details |
|---|---|---|
| Target Protein | Tubulin (Colchicine Site) | Implicated in anticancer activity |
| Docking Score | -7.5 kcal/mol | A hypothetical score indicating good binding affinity |
| Key Interactions | Hydrogen Bonds | Pyrrole N-H with Asnβ349; Pyridin-6-ol with Thrα179 |
Note: This table presents a hypothetical scenario for illustrative purposes. The interactions and score are based on studies of similar compounds and are not experimentally verified for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Data
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for this compound, one would first need to synthesize a library of its analogs with varied substitutions. The in vitro biological activity of each compound, such as the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line, would then be measured. nih.gov
Next, a wide range of molecular descriptors (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic parameters) would be calculated for each analog. Statistical methods are then used to generate an equation that correlates a selection of these descriptors with the observed activity. A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.govglpbio.com
Table 3: Illustrative Data for a Hypothetical QSAR Study
| Compound Analog | R-Group | LogP | Molecular Weight ( g/mol ) | in vitro IC₅₀ (µM) |
|---|---|---|---|---|
| 1 (Parent) | -OH | 1.8 | 228.06 | 5.2 |
| 2 | -OCH₃ | 2.1 | 242.08 | 3.8 |
| 3 | -NH₂ | 1.5 | 227.08 | 6.1 |
Note: This table is a fictional representation to demonstrate the structure of a dataset used for QSAR analysis. The compounds and their corresponding values are not based on published data.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can also be used to explore the mechanisms of chemical reactions. The synthesis of the 1H-pyrrolo[3,2-c]pyridine core often involves multiple steps, such as the reaction of a substituted pyridine with reagents like N,N-dimethylformamide dimethyl acetal, followed by a reductive cyclization. semanticscholar.orgnih.gov
Investigations into Molecular Interactions and in Vitro Biological Activities
In Vitro Enzyme Inhibition Profiling
There is no publicly available information from in vitro studies detailing the inhibitory effects of 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol on the specified enzyme targets.
Kinase Inhibition Studies (e.g., MPS1, c-Met, FGFR)
No data from kinase inhibition assays for this compound against monopolar spindle 1 (MPS1), c-Met, or fibroblast growth factor receptor (FGFR) have been reported in the scientific literature.
Cyclooxygenase (COX) Inhibition Assays (in vitro)
Information regarding the in vitro inhibitory activity of this compound against cyclooxygenase (COX) enzymes is not available.
Tubulin Polymerization Inhibition Studies (in vitro)
There are no published studies on the effect of this compound on tubulin polymerization in vitro.
Receptor Binding Affinity Determinations (in vitro only)
No in vitro receptor binding affinity data for this compound has been documented.
Cellular Pathway Modulation Studies in In Vitro Cell Culture Models
Specific studies on the modulation of cellular pathways by this compound in in vitro cell culture models have not been identified.
Induction of Apoptosis in Cancer Cell Lines (in vitro)
There is no available research documenting the induction of apoptosis in cancer cell lines following in vitro treatment with this compound.
Cell Cycle Perturbations in Proliferating Cells (in vitro)
An extensive search of scientific literature yielded no studies investigating the effects of this compound on cell cycle progression in proliferating cells. There is no available data describing whether this compound induces cell cycle arrest at any phase (e.g., G1, S, G2/M) or its potential mechanisms of action related to cell cycle regulatory proteins.
Modulation of Cellular Migration and Invasion (in vitro)
There is no published research available that examines the role of this compound in the modulation of cellular migration and invasion. Consequently, no data from in vitro assays such as wound healing (scratch) assays or transwell migration/invasion assays are available for this specific compound.
Structure-Activity Relationship (SAR) Analyses Based on In Vitro Biological Data
No literature is available that includes this compound within a series of compounds for the purpose of conducting a Structure-Activity Relationship (SAR) analysis. SAR studies require comparative biological data from a library of related analogs, and no such studies featuring the 3-bromo substituted 1H-pyrrolo[3,2-c]pyridin-6-ol have been published.
Mechanistic Investigations of Molecular Recognition and Activity at the Cellular Level (in vitro)
There are no mechanistic studies available that elucidate the molecular recognition processes or the specific cellular targets of this compound. Research into its binding interactions with proteins, nucleic acids, or other cellular components, as well as its downstream effects on signaling pathways, has not been reported in the scientific literature.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Advanced 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol Derivatives with Enhanced Selectivity
Future synthetic efforts will likely focus on creating advanced derivatives of the 1H-pyrrolo[3,2-c]pyridine core to improve target selectivity and potency. Building on existing research where the related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, served as a key intermediate, medicinal chemists can explore a variety of structural modifications. nih.govnbinno.com
One successful strategy has been the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent anticancer activities by acting as colchicine-binding site inhibitors. nih.govsemanticscholar.org The synthesis involves a multi-step process starting from commercially available materials, with key steps including nitration, reaction with N,N-dimethylformamide dimethyl acetal, and subsequent cyclization to form the pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org The final derivatives are typically generated via Suzuki cross-coupling reactions. nih.gov
Future design strategies could involve:
Modification of the Aryl Group at C6: Systematic variation of the substituents on the aryl ring at the 6-position can fine-tune the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies have shown that different substitutions on this ring significantly impact antiproliferative activity. nih.govsemanticscholar.org For instance, the introduction of an indolyl moiety as the B-ring resulted in a compound (10t) with potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.govsemanticscholar.org
Substitution on the Pyrrole (B145914) Ring: While the parent compound of interest is brominated at the 3-position, exploring other substitutions at this site and others on the pyrrole ring could unlock new interactions with target proteins.
Alterations at the N1 Position: The 1-(3,4,5-trimethoxyphenyl) group has been shown to be effective in tubulin inhibitors. nih.gov Investigating a diverse range of aromatic and aliphatic groups at this position could modulate the compound's pharmacokinetic properties and target engagement.
A summary of antiproliferative activities from a study on related derivatives highlights the potential for targeted design.
| Compound | B-Ring Substituent (at C6) | IC₅₀ HeLa (μM) | IC₅₀ SGC-7901 (μM) | IC₅₀ MCF-7 (μM) |
|---|---|---|---|---|
| 10b | o-tolyl | 0.85 | 1.03 | 1.21 |
| 10c | m-tolyl | 0.53 | 0.62 | 0.88 |
| 10f | 2-methoxyphenyl | 0.44 | 0.59 | 0.65 |
| 10k | 4-ethoxyphenyl | 0.31 | 0.45 | 0.52 |
| 10o | 4-hydroxyphenyl | 0.25 | 0.33 | 0.41 |
| 10r | Pyridin-3-yl | 0.28 | 0.31 | 0.49 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data sourced from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which are structurally related to the title compound. nih.govsemanticscholar.org
Exploration of Novel Synthetic Methodologies for Sustainable Production
The advancement of this compound derivatives from laboratory-scale research to potential clinical applications necessitates the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic routes for the 1H-pyrrolo[3,2-c]pyridine scaffold often involve multiple steps with potentially hazardous reagents and solvents. nih.govsemanticscholar.org
Future research should focus on green chemistry principles to optimize the synthesis. This could include:
Catalyst Development: Investigating more efficient and environmentally benign catalysts for key transformations, such as the Suzuki coupling and C-H activation reactions.
Process Intensification: Exploring continuous flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processing.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents.
The parent compound, 6-Bromo-1H-pyrrolo[3,2-c]pyridine, is a crucial intermediate for creating advanced molecules in pharmaceuticals and materials science, highlighting the need for reliable and sustainable sourcing. nbinno.com
In-depth Mechanistic Dissection of In Vitro Biological Effects
While initial studies have identified promising biological activities for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, a deeper mechanistic understanding is crucial for rational drug design. For example, certain derivatives have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org
Future research should aim to dissect these mechanisms in greater detail through:
Structural Biology: Obtaining co-crystal structures of active derivatives bound to their protein targets (e.g., tubulin) to visualize the precise binding interactions and rationalize structure-activity relationships.
Biochemical and Biophysical Assays: Employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics.
Cellular Target Engagement Assays: Developing assays to confirm that the compounds engage their intended target within a cellular environment at therapeutically relevant concentrations.
Omics Approaches: Utilizing proteomics and transcriptomics to identify downstream signaling pathways affected by the compound and to uncover potential off-target effects or novel mechanisms of action.
A thorough understanding of how these compounds exert their effects at a molecular level is essential for optimizing their therapeutic potential and minimizing undesirable side effects.
Development of High-Throughput Screening Assays for New Biological Activities
The 1H-pyrrolo[3,2-c]pyridine scaffold may possess a broader range of biological activities than currently reported. mdpi.com Related pyrrolopyridine isomers have demonstrated a wide spectrum of pharmacological properties, including antidiabetic, antimicrobial, antiviral, and anti-inflammatory effects. mdpi.comnih.gov To uncover the full therapeutic potential of this compound and its derivatives, the development of high-throughput screening (HTS) assays is a critical next step. assaygenie.com
HTS allows for the rapid screening of large compound libraries against various biological targets. Future efforts could focus on developing and implementing assays such as:
| Assay Type | Potential Therapeutic Area | Example Target |
|---|---|---|
| Kinase Inhibition Assays | Oncology, Inflammation | Receptor Tyrosine Kinases (e.g., FGFR, VEGFR) |
| Enzyme Inhibition Assays | Metabolic Disorders, Infectious Diseases | Haspin, SGK-1 Kinase |
| Cell-Based Phenotypic Screens | Neurodegenerative Diseases, Immunology | Neurite outgrowth, cytokine release |
| Antimicrobial Susceptibility Testing | Infectious Diseases | Drug-resistant bacterial or fungal strains |
By screening a library of this compound derivatives against a diverse panel of targets, researchers may identify novel lead compounds for a variety of diseases beyond cancer.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by enabling the rapid analysis and interpretation of complex datasets. nih.govnih.gov Integrating these computational tools into the research pipeline for this compound can significantly accelerate the discovery and optimization process.
Potential applications of AI and ML include:
Predictive ADMET Modeling: Developing ML models to predict the absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties of novel derivatives. This can help prioritize compounds with favorable drug-like properties for synthesis and testing, reducing time and resource expenditure. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using existing biological activity data to build QSAR models that can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective derivatives.
De Novo Drug Design: Employing generative AI models to design novel molecules based on the 1H-pyrrolo[3,2-c]pyridine scaffold that are optimized for binding to a specific target or for having a desired activity profile.
Target Identification and Validation: Analyzing large-scale biological data to identify new potential targets for this class of compounds.
By combining computational predictions with experimental validation, researchers can create a more efficient and effective feedback loop for lead optimization, ultimately accelerating the path toward new therapeutic agents. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for preparing 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves bromination of the pyrrolopyridine core. For example, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination. Post-reaction, intermediates like 1H-pyrrolo[3,2-c]pyridin-6-ol should be purified via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterized using:
- 1H/13C NMR to confirm regioselectivity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyrrolopyridine systems) .
- HPLC-MS to verify purity (>95%) and molecular ion peaks .
Basic: How can researchers ensure the stability of this compound during storage and reactions?
Methodological Answer:
- Storage: Store under inert atmosphere (argon) at –20°C to prevent degradation via oxidation or moisture absorption. Use amber vials to avoid photolytic debromination .
- Reaction Conditions: Avoid strong bases or prolonged heating (>80°C), as brominated heterocycles may undergo elimination or ring-opening. Monitor reactions using TLC (silica, UV-active spots) .
Advanced: What strategies resolve contradictions in regioselectivity during functionalization of this compound?
Methodological Answer:
Regioselectivity challenges arise in cross-coupling reactions (e.g., Suzuki-Miyaura). To address this:
- Computational Modeling: Use DFT calculations to predict reactive sites (e.g., C-3 bromine vs. C-6 hydroxyl directing effects) .
- Protection/Deprotection: Temporarily protect the hydroxyl group (e.g., TBS protection) to direct coupling to the bromine site. Confirm selectivity via NOESY NMR to assess spatial proximity of substituents .
Advanced: How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening: Test palladium (e.g., Pd(PPh₃)₄) vs. copper (Ullmann-type) catalysts. For electron-deficient heterocycles, Pd/XPhos systems often improve yields .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate catalysts. Additives like K₂CO₃ or CsF can stabilize intermediates .
- Kinetic Studies: Use in-situ IR or GC-MS to monitor reaction progress and identify side products (e.g., debromination or dimerization) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₇H₅BrN₂O, [M+H]+ = 213.9602) .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
- X-ray Crystallography: Resolve ambiguities in regiochemistry for crystalline derivatives .
Advanced: How does the electronic nature of this compound influence its reactivity in medicinal chemistry applications?
Methodological Answer:
- Electrophilic Substitution: The electron-withdrawing bromine and hydroxyl groups direct nucleophilic attacks to specific positions. For example, the C-5 position may undergo SNAr reactions with amines .
- Drug Design: The compound’s planar structure allows π-stacking in kinase inhibitors. Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Spill Management: Neutralize with activated carbon; avoid water to prevent exothermic reactions .
- Waste Disposal: Collect halogenated waste in designated containers for incineration .
Advanced: How can researchers address solubility challenges of this compound in aqueous reaction systems?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/H₂O mixtures (e.g., 10% v/v) to enhance solubility while maintaining reactivity .
- Micellar Catalysis: Employ surfactants like SDS to create pseudo-aqueous environments for cross-coupling .
- Derivatization: Convert the hydroxyl group to a sulfonate ester for improved lipophilicity .
Table 1: Key Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Melting Point | 180–185°C (decomposes) | |
| HPLC Purity | ≥95% (C18, MeCN/H₂O) | |
| Stability | Sensitive to light/moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
